molecular formula C15H13N3O B12595150 3-Benzyl-6-methyl-1,2,3-benzotriazin-4(3H)-one CAS No. 646525-62-4

3-Benzyl-6-methyl-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B12595150
CAS No.: 646525-62-4
M. Wt: 251.28 g/mol
InChI Key: WAXBMZVTPGHFIG-UHFFFAOYSA-N
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Description

3-Benzyl-6-methyl-1,2,3-benzotriazin-4(3H)-one is a functionalized benzotriazinone derivative of significant interest in medicinal chemistry and organic synthesis. The benzotriazinone core is a privileged scaffold in drug discovery, known for its diverse pharmacological potential . Recent studies on similar benzotriazinone structures have demonstrated promising biological activities, including cytotoxic effects against human liver carcinoma cell lines (HepG2) and antibacterial properties . Furthermore, novel synthetic methods, such as mild, one-pot diazotization-cyclization processes using polymer-supported reagents, are being developed for related 1,2,3-benzotriazin-4(3H)-ones, highlighting the ongoing interest in this chemical space for producing pharmaceutically relevant targets . This compound, featuring a benzyl group at the N-3 position and a methyl substituent on the benzene ring, is a valuable building block for developing new therapeutic agents and for use in metal-catalyzed denitrogenative cross-coupling reactions to create more complex structures . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646525-62-4

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

3-benzyl-6-methyl-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C15H13N3O/c1-11-7-8-14-13(9-11)15(19)18(17-16-14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

WAXBMZVTPGHFIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=NN(C2=O)CC3=CC=CC=C3

Origin of Product

United States

Biological Activity

3-Benzyl-6-methyl-1,2,3-benzotriazin-4(3H)-one (CAS No. 646525-62-4) is a compound belonging to the benzotriazinone family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O
Molecular Weight251.28 g/mol
LogP2.148
PSA47.78 Ų

The biological activity of this compound primarily involves its interaction with various biological targets. The compound is hypothesized to exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : Potential binding to receptors that modulate cellular signaling pathways.
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals.

Anticancer Activity

Research indicates that derivatives of benzotriazinones, including this compound, have shown promising anticancer properties. A study highlighted that benzotriazinone derivatives could reduce the growth of various cancer cell lines in vitro. For instance:

  • Case Study : A derivative exhibited IC50 values indicating significant inhibition of HepG2 liver carcinoma cells .
  • Mechanism : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.

Antimicrobial Activity

In addition to anticancer effects, benzotriazinones have been evaluated for their antimicrobial properties:

  • Study Findings : Compounds similar to this compound displayed activity against both Gram-positive and Gram-negative bacteria .
  • Potential Applications : These findings suggest a potential role in developing new antimicrobial agents.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods that involve cyclization reactions. Understanding its structure is crucial for optimizing its biological activity:

  • Synthetic Route : The compound can be synthesized via a one-pot reaction involving diazotization followed by cyclization .
  • SAR Insights : Modifications at different positions on the benzotriazinone ring can significantly influence biological activity, suggesting that further structural optimization could enhance efficacy .

Scientific Research Applications

Synthesis of 3-Benzyl-6-methyl-1,2,3-benzotriazin-4(3H)-one

The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of anthranilamide derivatives with diazotizing agents to form the corresponding benzotriazinones. The reaction conditions can be optimized to yield high purity and yield of the target compound.

Synthetic Pathway:

  • Starting Material : Anthranilamide is treated with sodium nitrite in acidic conditions to form a diazonium salt.
  • Cyclization : The diazonium salt undergoes cyclization with a suitable electrophile (e.g., benzyl chloride) to yield this compound.

Biological Activities

Research has indicated that benzotriazinones exhibit a range of biological activities including:

  • Antimicrobial Properties : Compounds in this class have shown efficacy against various bacterial strains and fungi. For instance, studies have demonstrated that benzotriazinones can inhibit the growth of resistant bacterial species and may serve as templates for new antibiotics .
  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in vitro and in vivo, making them potential candidates for treating inflammatory diseases .
  • Anticancer Activity : Certain benzotriazinones have been investigated for their ability to induce apoptosis in cancer cells. For example, tirapazamine (a related compound) has been used clinically as an anticancer agent due to its selective toxicity towards hypoxic tumor cells .

Therapeutic Applications

The therapeutic applications of this compound are promising:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against resistant strains
Anti-inflammatoryReduces inflammation in various models
AnticancerInduces apoptosis in cancer cells

Case Studies

Several case studies highlight the potential of this compound and its derivatives:

  • Case Study 1 : A study demonstrated that a related benzotriazinone exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the benzotriazine core could enhance activity against resistant pathogens .
  • Case Study 2 : Research on anti-inflammatory effects showed that specific derivatives reduced cytokine production in macrophages, indicating potential use in treating autoimmune diseases .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituents on the benzotriazinone core significantly influence physicochemical properties and bioactivity. Key analogues include:

Compound Name Substituents Molecular Weight Melting Point (°C) Key Applications/Activities
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one -OH at N3 163.13 184–189 Peptide synthesis, HIV latency reversal
6-Fluoro-1,2,3-benzotriazin-4(3H)-one -F at C6 167.11 Not reported Synthetic intermediate
6-Nitro-1,2,3-benzotriazin-4(3H)-one -NO₂ at C6 193.13 Not reported Potential electrophilic reactivity
6-Chloro-1,2,3-benzotriazin-4(3H)-one -Cl at C6 183.59 Not reported IR spectral studies
3-([(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl)-1,2,3-benzotriazin-4(3H)-one Pyrimidinyl sulfanylmethyl at N3 301.32 Not reported Unspecified biological activity
3-Benzyl-6-methyl-1,2,3-benzotriazin-4(3H)-one -Benzyl at N3, -CH₃ at C6 253.28 Not reported Anticonvulsant activity

Key Observations :

  • Bulkier substituents (e.g., benzyl at N3) increase steric hindrance, which may affect binding to biological targets or thermal stability .
  • Hydroxyl groups (e.g., HODHBt) facilitate hydrogen bonding, critical for interactions with proteins like STAT5 in HIV latency reversal .

Thermal and Chemical Reactivity

  • Thermolysis: 3-Aryl derivatives (e.g., benzyl) decompose in boiling 1-methylnaphthalene to form 9-acridones, while 3-alkenyl analogues yield quinolinones .
  • Reduction :
    • Nitro groups (e.g., in 6-nitro derivatives) are reduced to amines, enabling further functionalization .
    • Triazine rings in some derivatives act as "masked" diazonium compounds, yielding indazoles upon reductive cleavage .

Preparation Methods

General Synthetic Approach: Heterocyclization of Azido Compounds

One effective strategy involves the intramolecular heterocyclization of azido precursors under basic conditions. This method typically employs isocyano derivatives as starting materials. The synthesis proceeds as follows:

  • Formation of Azido Precursors :

    • Azido compounds are prepared by reacting aromatic amines with sodium nitrite (NaNO₂) in acidic conditions to form diazonium salts.
    • These salts are subsequently treated with sodium azide (NaN₃) to yield azido intermediates.
  • Heterocyclization :

    • The azido intermediates undergo cyclization in the presence of a base (e.g., triethylamine or potassium carbonate) to form the benzotriazine core structure.
    • The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at controlled temperatures.

This method is highly efficient for synthesizing benzotriazine derivatives with various substituents, including the benzyl and methyl groups found in 3-Benzyl-6-methyl-1,2,3-benzotriazin-4(3H)-one.

Diazotization of Anthranilamide Derivatives

Another widely used approach involves the diazotization of anthranilamide or anthranilohydrazide derivatives:

  • Diazotization :

    • Anthranilamide is dissolved in an acidic medium (e.g., hydrochloric acid), and sodium nitrite is added at low temperatures (0–5 °C).
    • This reaction forms a diazonium salt intermediate.
  • Cyclization :

    • The diazonium salt undergoes intramolecular cyclization to form the benzotriazinone core.
    • The reaction mixture is neutralized using a base such as sodium carbonate, leading to precipitation of the product.

This method provides moderate to high yields depending on the specific reagents and conditions used. It is particularly useful for synthesizing unsubstituted or simply substituted benzotriazinones.

Alkylation and Functional Group Modifications

To introduce specific substituents such as the benzyl and methyl groups:

  • Alkylation :

    • The benzotriazinone core is treated with alkyl halides (e.g., benzyl bromide or methyl iodide) in the presence of a base like potassium carbonate.
    • The reaction typically occurs in polar aprotic solvents such as DMF at elevated temperatures (~100 °C).
  • Selective Functionalization :

    • Chemoselective reactions are employed to ensure substitution occurs on the desired nitrogen atom within the heterocyclic ring.
    • Flash chromatography or recrystallization is used to purify the final product.

This approach allows for precise control over substituent placement, which is crucial for tailoring the compound's biological activity.

Data Table: Summary of Key Reaction Conditions

Method Key Reagents Conditions Yield
Heterocyclization Azido compounds, base THF/DMF, room temperature High
Diazotization Anthranilamide, NaNO₂, HCl 0–5 °C, neutralization with Na₂CO₃ Moderate-High
Alkylation Benzyl bromide, K₂CO₃ DMF, 100 °C High

Notes on Analytical Characterization

To confirm the structure and purity of this compound:

  • NMR Spectroscopy : Proton ($$^1$$H) and Carbon ($$^13$$C) NMR spectroscopy are used to identify chemical shifts corresponding to the benzyl and methyl groups.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight.
  • Melting Point Analysis : Provides additional confirmation of compound identity and purity.

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